5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene
Description
5-Oxa-4,11-diazatricyclo[6.2.1.0²,⁶]undeca-2(6),3-diene is a tricyclic heterocyclic compound featuring a fused bicyclic core with oxygen and nitrogen atoms at positions 5, 4, and 11.
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
5-oxa-4,11-diazatricyclo[6.2.1.02,6]undeca-2(6),3-diene |
InChI |
InChI=1S/C8H10N2O/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h4-5,7,10H,1-3H2 |
InChI Key |
GVEVZOCENZMSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3=C(CC1N2)ON=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure.
Industrial Production Methods: While industrial-scale production methods for this compound are not widely documented, it is generally synthesized in specialized laboratories. The process involves precise control of reaction parameters to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halides or amines are typically used.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is explored for its potential as a bioactive molecule. Its interactions with biological macromolecules are of particular interest, and it may serve as a lead compound for drug development.
Medicine: Although not yet widely used in medicine, preliminary studies suggest that this compound could have therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for further investigation in drug discovery.
Industry: In industrial applications, this compound is used in the development of advanced materials. Its unique properties make it suitable for creating specialized polymers and other high-performance materials.
Mechanism of Action
The mechanism of action of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and receptors.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Analogs :
Analysis :
- Heteroatom Positioning: The target compound’s oxygen at position 5 contrasts with sulfur in analogs like 2413877-95-7 (position 3) and additional nitrogen in 1,4,5-triazatricyclo derivatives. Sulfur increases electron density and polarizability, enhancing metal-binding capacity in ligands . Nitrogen placement (positions 4, 11 vs. 5, 11) alters basicity and coordination sites, impacting catalytic or biological activity.
Substituent Effects :
Physicochemical and Reactivity Profiles
Biological Activity
5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene is a heterocyclic compound notable for its complex tricyclic structure that incorporates both nitrogen and oxygen atoms. This unique architecture not only influences its chemical properties but also its biological activity, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene is CHNO with a molecular weight of 150.18 g/mol. The compound's structure allows for various chemical reactions, including oxidation and reduction processes, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca-2(6),3-diene |
| InChI | InChI=1S/C8H10N2O/c1-2-7-6-4-9-11-8(6)3-5(1)10-7/h4-5,7,10H,1-3H₂ |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that it may modulate key enzymatic pathways and receptor activities, although specific molecular targets are still under investigation.
Antimicrobial Activity
Research indicates that derivatives of 5-Oxa-4,11-diazatricyclo[6.2.1.0,2,6]undeca exhibit significant antimicrobial properties against various bacterial strains. For instance:
- Study Findings : A study demonstrated that certain derivatives showed inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Potential
The compound has also been evaluated for its anticancer properties:
- Case Study : In vitro assays revealed that specific derivatives could induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation.
Neuroprotective Effects
There are emerging studies suggesting potential neuroprotective effects:
- Research Insights : The interaction with neuronal acetylcholine receptors has been noted, indicating possible applications in treating neurodegenerative diseases.
Case Studies
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy of synthesized derivatives.
- Methods : Disk diffusion method was employed against various bacterial strains.
- Results : Several derivatives exhibited zones of inhibition greater than 15 mm against tested strains.
-
Anticancer Activity :
- Objective : To evaluate the cytotoxic effects on cancer cell lines.
- Methods : MTT assay was used to determine cell viability.
- Results : Notable reductions in viability were observed at concentrations above 10 µM.
-
Neuroprotective Studies :
- Objective : To explore the neuroprotective potential through receptor interaction studies.
- Methods : Binding assays were conducted on rat neuronal acetylcholine receptors.
- Results : The compound showed promising binding affinity indicating potential therapeutic use in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
